2,2'-((3-(2-(3,4-Dimethylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride

Description

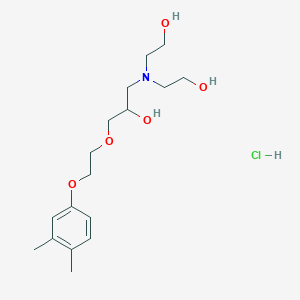

2,2'-((3-(2-(3,4-Dimethylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is a synthetic organic compound characterized by a central azanediyl (NH) group bridging two ethanol moieties. The structure includes a 2-hydroxypropyl backbone substituted with a 2-(3,4-dimethylphenoxy)ethoxy chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications. Structural confirmation typically employs $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and high-resolution mass spectrometry (HRMS) .

Properties

IUPAC Name |

1-[bis(2-hydroxyethyl)amino]-3-[2-(3,4-dimethylphenoxy)ethoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO5.ClH/c1-14-3-4-17(11-15(14)2)23-10-9-22-13-16(21)12-18(5-7-19)6-8-20;/h3-4,11,16,19-21H,5-10,12-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPIDGDTLQVQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCOCC(CN(CCO)CCO)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,2'-((3-(2-(3,4-Dimethylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is a complex organic molecule with potential biological activities. Its structure includes significant functional groups that may interact with various biological targets, making it a candidate for research in medicinal chemistry and pharmacology.

- Molecular Formula : C17H30ClNO5

- Molecular Weight : 363.88 g/mol

- CAS Number : 1216668-86-8

The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it could influence enzymatic activities and receptor interactions, similar to other compounds with phenoxy and hydroxy functional groups.

Biological Activity

- Anti-inflammatory Potential : The compound's structural similarity to known anti-inflammatory agents suggests it may inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are critical in the inflammatory response. For instance, related compounds have shown inhibition of leukotriene synthesis and prostaglandin production, indicating a potential for therapeutic applications in inflammatory diseases .

- Cytotoxic Effects : Research into structurally similar compounds indicates potential cytotoxic effects against various cancer cell lines. The presence of the dimethylphenoxy group may enhance interaction with cellular membranes, leading to increased permeability and subsequent cytotoxicity.

- Neuropharmacological Activity : The piperazine moiety present in similar compounds has been associated with central nervous system activity. This suggests that the compound may interact with neurotransmitter receptors, potentially offering benefits in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

- Study on Anti-inflammatory Activity : A study demonstrated that related compounds inhibited COX enzymes effectively at micromolar concentrations, suggesting that this compound could exhibit similar properties .

- Cytotoxicity Assessment : In vitro assays indicated that derivatives with phenoxy groups showed significant cytotoxicity against human cancer cell lines, suggesting the potential of this compound for further development as an anticancer agent.

- Neuropharmacological Evaluation : Compounds with piperazine structures were evaluated for their effects on serotonin receptors, showing promising results in modulating neurotransmission pathways .

Data Table of Biological Activities

| Activity Type | Related Compounds | IC50 Values (µM) | Notes |

|---|---|---|---|

| COX Inhibition | L-651896 | 0.1 | Significant anti-inflammatory effects |

| Leukotriene Synthesis | Various Phenoxy Compounds | 0.4 | Inhibitory effects on leukotriene synthesis |

| Cytotoxicity | Piperazine Derivatives | Varies | Effective against multiple cancer lines |

Scientific Research Applications

Structural Features

The compound features:

- A phenoxy group , which is known for its biological activity.

- A piperazine moiety , commonly associated with neuropharmacological effects.

- Hydroxy and ether linkages that may enhance solubility and bioavailability.

Medicinal Chemistry

This compound has been investigated for its potential as a lead structure in drug development:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase pathways. Related compounds have demonstrated significant inhibition of leukotriene synthesis and prostaglandin production, indicating potential therapeutic applications in treating inflammatory diseases.

- Cytotoxic Effects : The compound's structural similarity to known cytotoxic agents suggests it may exhibit activity against various cancer cell lines. In vitro studies have shown that derivatives with similar phenoxy groups can induce cytotoxicity by enhancing membrane permeability.

Neuropharmacology

The piperazine component is linked to interactions with neurotransmitter receptors, which may offer benefits in treating neurological disorders. Research indicates that compounds with piperazine structures can modulate serotonin receptors, leading to potential applications in managing depression and anxiety disorders .

Biochemical Pathway Modulation

The ability of this compound to interact with various biochemical pathways makes it a valuable tool for studying cellular mechanisms. Its influence on enzymatic activities could provide insights into metabolic processes and disease mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to 2,2'-((3-(2-(3,4-Dimethylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride:

Study on Anti-inflammatory Activity

A study demonstrated that phenoxy-containing compounds effectively inhibited COX enzymes at micromolar concentrations, suggesting that this compound could exhibit similar anti-inflammatory properties.

Cytotoxicity Assessment

In vitro assays indicated significant cytotoxic effects against human cancer cell lines for derivatives with phenoxy groups. This suggests the potential for developing this compound as an anticancer agent .

Neuropharmacological Evaluation

Research has shown that piperazine derivatives can affect serotonin receptor activity, indicating the compound's potential role in modulating neurotransmission pathways relevant to mental health disorders .

Data Table of Biological Activities

| Activity Type | Related Compounds | IC50 Values (µM) | Notes |

|---|---|---|---|

| COX Inhibition | L-651896 | 0.1 | Significant anti-inflammatory effects |

| Leukotriene Synthesis | Various Phenoxy Compounds | 0.4 | Inhibitory effects on leukotriene synthesis |

| Cytotoxicity | Piperazine Derivatives | Varies | Effective against multiple cancer lines |

Comparison with Similar Compounds

Compound A : 2,2'-((2-Hydroxy-3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)azanediyl)diethanol Hydrochloride ()

- Key Differences: Substituent: A phenothiazine ring with a trifluoromethyl group replaces the 3,4-dimethylphenoxyethoxy chain. Phenothiazine derivatives are often associated with antipsychotic activity, suggesting divergent therapeutic applications .

Compound B : 2,2-((4-Amino-3-nitrophenyl)azanediyl)diethanol Hydrochloride ()

- Key Differences: Substituent: A nitro (-NO$2$) and amino (-NH$2$) substituted phenyl group replaces the dimethylphenoxyethoxy chain. Impact: The nitro group introduces strong electron-withdrawing effects, increasing reactivity in reduction or aromatic substitution reactions. The amino group may confer basicity, altering solubility and interaction with biological targets (e.g., DNA or enzymes) .

Compound C : 2,2-(Phenylimino)diethanol ()

- Key Differences: Backbone: Lacks the hydroxypropyl and ethoxy linkages, featuring a simpler phenylimino group. Impact: Reduced steric hindrance and hydrophilicity compared to the target compound, likely limiting its use in aqueous formulations or complexation-dependent applications .

Q & A

Q. Key Steps :

Monitor intermediates via TLC/HPLC.

Recrystallize products using ethanol/water mixtures to remove unreacted starting materials .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

A multi-technique approach is essential:

Note : Cross-validate results to resolve ambiguities (e.g., overlapping NMR peaks).

Advanced: How to design a pharmacological study to evaluate this compound’s receptor-binding efficacy?

Answer:

Adopt a split-plot randomized block design to account for variables:

Q. Methodology :

Use radioligand binding assays (³H-labeled antagonists) to measure IC₅₀ values.

Include positive controls (e.g., propranolol for β-blockers) and negative controls (vehicle-only).

Apply ANOVA with post-hoc Tukey tests to analyze dose-response curves .

Advanced: What methodologies assess this compound’s environmental fate and ecotoxicological impact?

Answer:

Follow the INCHEMBIOL framework :

Physicochemical profiling :

- Determine logP (octanol-water partition coefficient) via shake-flask method.

- Measure hydrolysis half-life at pH 4–9 (25°C).

Biotic degradation :

- Use OECD 301D (closed bottle test) with activated sludge.

Ecotoxicity :

- Conduct Daphnia magna acute toxicity tests (OECD 202).

Data Interpretation : Compare degradation rates and toxicity thresholds (e.g., EC₅₀) against regulatory guidelines .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often arise from methodological variability. Apply these steps:

Meta-analysis : Compile data from ≥5 independent studies, adjusting for variables (e.g., cell lines, assay protocols).

Sensitivity analysis : Rank factors (e.g., pH, temperature) by impact using Monte Carlo simulations.

Dose-normalization : Express activities as % inhibition relative to positive controls .

Example : Discrepancies in IC₅₀ values may stem from differences in cell membrane permeability (e.g., HEK293 vs. CHO cells).

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Adhere to GHS 1.1 guidelines :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks.

- First aid :

- Skin contact: Wash with soap/water for 15 minutes.

- Eye exposure: Rinse with saline solution for 20 minutes.

- Storage : Keep in airtight containers at 4°C, away from oxidizing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.